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methoxyquinoline

CAS No.: 2092491-90-0

Cat. No.: B2901947
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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal

chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological

activities.[1] The introduction of halogen atoms to the quinoline ring system profoundly

influences its physicochemical properties, often enhancing its biological efficacy. This guide

provides an in-depth exploration of the diverse biological activities of halogenated quinolines,

detailing their mechanisms of action, presenting key quantitative data, and outlining

experimental protocols for their evaluation.

Part 1: Anticancer Activity of Halogenated
Quinolines
Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting

cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often

multifaceted, targeting key signaling pathways involved in cell growth, proliferation, and

survival.
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Mechanisms of Action
A primary mechanism by which halogenated quinolines exert their anticancer effects is through

the modulation of critical signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK

pathways. These pathways are frequently dysregulated in human cancers, promoting

uncontrolled cell growth and survival.[2][3]

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a crucial regulator of

cell growth, proliferation, and survival.[4][5] Its frequent activation in various cancers makes it

a prime target for therapeutic intervention.[2][6] Halogenated quinolines can inhibit this

pathway at different nodes, leading to the suppression of tumor growth.[4][7] For instance,

some derivatives act as dual PI3K/mTOR inhibitors, simultaneously targeting two key

kinases in the pathway.[4]

MAPK/ERK Pathway Modulation: The MAPK/ERK pathway is another fundamental signaling

cascade that regulates cell proliferation, differentiation, and survival.[8] Its dysregulation is

implicated in the development and progression of numerous cancers.[9][10] Halogenated

quinolines can interfere with this pathway, leading to the inhibition of cancer cell proliferation

and induction of apoptosis.[11]

Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for halogenated quinolines within the

PI3K/AKT/mTOR and MAPK/ERK signaling pathways.
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Caption: Inhibition of the PI3K/AKT/mTOR pathway by halogenated quinolines.
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Caption: Modulation of the MAPK/ERK pathway by halogenated quinolines.
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Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of halogenated quinolines is typically evaluated through in vitro

cytotoxicity assays, such as the MTT assay. This assay measures the metabolic activity of

cells, which is an indicator of cell viability.[12][13]

Compound Class Cell Line IC50 (µM) Reference

Chloro-substituted

quinolines
MRSA 1.5 [14]

Bromo-substituted

quinolines
S. aureus 75 µg/ml [1]

Fluoro-substituted

quinolines
MRSE 6.0 [14]

Iodo-substituted

quinolines
VRE 3.0 [14]

Note: IC50 values represent the concentration of a compound required to inhibit the growth of

50% of the cell population. Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxic effects of halogenated quinolines on

cancer cell lines.[15][16]

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the halogenated

quinoline derivatives for 24-72 hours.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at

37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or a specialized solubilization solution) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the untreated control cells to determine the IC50 value.[15]

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity of Halogenated
Quinolines
Halogenated quinolines have a long history of use as antimicrobial agents, effective against a

range of bacteria, fungi, and protozoa.[1][17][18][19]

Mechanisms of Action
The antimicrobial activity of halogenated quinolines is attributed to several mechanisms:

Chelation of Essential Metal Ions: Many halogenated quinolines, such as iodoquinol, are

known to chelate essential metal ions like iron and copper.[20][21] These metal ions are

crucial cofactors for various microbial enzymes, and their sequestration disrupts essential

metabolic processes, leading to microbial death.[20]

DNA Damage: Some quinoline derivatives can intercalate into microbial DNA, disrupting its

replication and transcription, ultimately leading to cell death.[20]

Membrane Disruption: Halogenated quinolines can also interfere with the integrity of

microbial cell membranes, causing leakage of cellular contents and cell lysis.[20]

Iodoquinol, a halogenated hydroxyquinoline, is a luminal amebicide that acts primarily within

the bowel lumen.[22][23] Its exact mechanism of action is not fully understood, but it is known

to be effective against the trophozoites of Entamoeba histolytica.[24]

Quantitative Data: Minimum Inhibitory Concentration
(MIC)
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The antimicrobial efficacy of halogenated quinolines is quantified by determining the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits

the visible growth of a microorganism.

Compound Microorganism MIC (µg/mL) Reference

Compound 6 (p-

isopropyl phenyl

substituted quinoline)

MRSA 1.5 [14]

Compound 7b (nitro-

substituted bromo

quinoline)

S. aureus

Not specified, but

showed remarkable

activity

[1]

Vancomycin (control) C. difficile 0.5 [14]

A specific quinoline

compound
C. difficile 1.0 [14]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Test
This protocol describes the broth microdilution method for determining the MIC of halogenated

quinolines against bacterial strains.

Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth

medium.

Serial Dilution: Perform a two-fold serial dilution of the halogenated quinoline compound in a

96-well microtiter plate.

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only)

and negative (broth only) controls.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

bacterial growth is observed.
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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) test.

Part 3: Antiviral Activity of Halogenated Quinolines
Certain halogenated quinolines, most notably chloroquine and hydroxychloroquine, have been

investigated for their antiviral properties.[25]

Mechanisms of Action
The antiviral effects of these compounds are thought to involve multiple mechanisms:

Inhibition of Viral Entry: Chloroquine can increase the pH of endosomes, which can interfere

with the fusion of viral and cellular membranes, a critical step for the entry of many viruses.

[25][26]

Inhibition of Viral Replication: Chloroquine may also interfere with the glycosylation of viral

proteins, which is essential for proper folding and function, thereby inhibiting viral replication.

[27][28][29]

Immunomodulatory Effects: Chloroquine and hydroxychloroquine possess

immunomodulatory properties that can influence the host's response to viral infections.[26]

[28]

In vitro studies have shown that chloroquine can inhibit the replication of various viruses,

including coronaviruses like SARS-CoV-1.[25][27] However, the clinical efficacy of chloroquine

and hydroxychloroquine in treating viral diseases like COVID-19 has been a subject of debate,

with some studies showing no significant benefit.[26][29]

Quantitative Data: Plaque Reduction Assay
The antiviral activity of halogenated quinolines can be assessed using a plaque reduction

assay, which measures the ability of a compound to reduce the number of viral plaques (areas

of cell death) in a cell culture.[30][31]

Compound Virus EC50 (µM) Cell Line Reference

Chloroquine SARS-CoV 8.8 (SE 1.2) Vero [27]
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Note: EC50 represents the concentration of a compound that reduces the number of viral

plaques by 50%.

Experimental Protocol: Plaque Reduction Assay
This protocol details the procedure for evaluating the antiviral activity of halogenated

quinolines.[32][33][34]

Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a

confluent monolayer.

Virus-Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of

the halogenated quinoline compound.

Infection: Add the virus-compound mixture to the cell monolayer and allow the virus to

adsorb.

Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., agarose)

to restrict viral spread to adjacent cells.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10

days).

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and

count the plaques.

Data Analysis: Calculate the percentage of plaque reduction for each compound

concentration compared to the virus-only control to determine the EC50 value.

Caption: Workflow for the Plaque Reduction Assay.

Part 4: Neuroprotective and Neurotoxic Effects of
Halogenated Quinolines
Halogenated quinolines exhibit a dual nature in the central nervous system, with some

derivatives showing neuroprotective potential while others are associated with neurotoxicity.
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Neuroprotective Mechanisms
The neuroprotective effects of certain quinoline derivatives are often attributed to their multi-

target-directed ligand (MTDL) nature.[35][36] These compounds can simultaneously modulate

various pathways implicated in neurodegeneration.[37][38][39]

Antioxidant and Anti-inflammatory Activity: Some quinoline derivatives can scavenge free

radicals and modulate inflammatory pathways, such as the NF-κB pathway, which are

implicated in neurodegenerative diseases.[35][40][41][42][43][44]

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and

butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine,

which is beneficial in conditions like Alzheimer's disease.[36][37]

Metal Chelation: Halogenated quinolines like clioquinol can chelate metal ions such as

copper and zinc, which are implicated in the aggregation of amyloid-beta plaques in

Alzheimer's disease.[45][46][47][48] Clinical studies have suggested that clioquinol may

reduce amyloid-beta burden and improve cognitive function in some Alzheimer's patients.[46]

[47][49]

Neurotoxicity
Conversely, some halogenated quinolines have been associated with neurotoxicity. For

instance, clioquinol was withdrawn from oral use in some countries due to its association with

subacute myelo-optic neuropathy (SMON).[46]

Signaling Pathway Diagram: NF-κB in
Neuroinflammation
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Caption: Inhibition of the NF-κB pathway in neuroinflammation by halogenated quinolines.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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